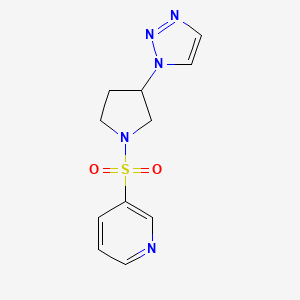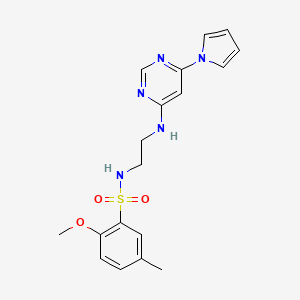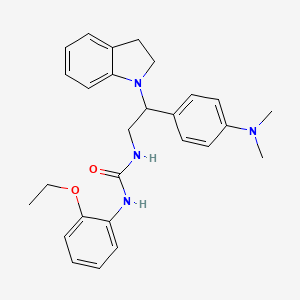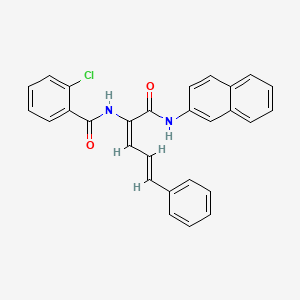
3-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,3-Triazole is a class of organic compounds that contain a five-membered ring with two nitrogen atoms and three carbon atoms . It’s a versatile scaffold that is commonly found in many pharmaceuticals and agrochemicals .
Synthesis Analysis
1H-1,2,3-Triazole analogs can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Molecular Structure Analysis
The molecular structure of 1H-1,2,3-triazole analogs can be characterized by various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving 1H-1,2,3-triazole analogs are diverse. For instance, they can undergo Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-1,2,3-triazole analogs can vary widely. Some compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C .作用機序
The mechanism of action of 3-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)pyridine is not well understood. However, studies have shown that the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to the death of cancer cells. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits potent activity against certain cancer cell lines, making it a promising candidate for the development of anticancer drugs. However, the compound may also have potential applications in other areas, such as the treatment of infectious diseases.
実験室実験の利点と制限
One of the major advantages of 3-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)pyridine is its potent activity against certain cancer cell lines, making it a promising candidate for the development of anticancer drugs. However, the compound has certain limitations, such as its complex synthesis process and the need for careful optimization of reaction conditions to obtain a high yield of the final product.
将来の方向性
There are several future directions for the research on 3-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)pyridine. One of the major areas of research is the development of new drugs based on this compound. Further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis process. Additionally, the compound may have potential applications in other areas, such as the treatment of infectious diseases, and further research is needed to explore these potential applications.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized through a complex process, and its mechanism of action has been studied extensively. While the compound has certain limitations, such as its complex synthesis process, it has several advantages, such as its potent activity against certain cancer cell lines. Further research is needed to fully understand the potential applications of this compound and to optimize its synthesis process.
合成法
The synthesis of 3-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)pyridine is a multi-step process that involves the use of various reagents and catalysts. The first step involves the synthesis of 3-(1H-1,2,3-triazol-1-yl)pyrrolidine, which is then reacted with pyridine-3-sulfonyl chloride to form the final product. The synthesis process is complex and requires careful optimization of reaction conditions to obtain a high yield of the final product.
科学的研究の応用
3-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)pyridine has potential applications in various scientific fields. One of the major applications is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. The compound has been shown to exhibit potent activity against certain cancer cell lines, making it a promising candidate for the development of anticancer drugs.
Safety and Hazards
特性
IUPAC Name |
3-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S/c17-19(18,11-2-1-4-12-8-11)15-6-3-10(9-15)16-7-5-13-14-16/h1-2,4-5,7-8,10H,3,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCKJCRKCWVAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[benzyl(methyl)amino]-3,3,3-trifluoropropyl}prop-2-enamide](/img/structure/B2900364.png)
![N-[1-(2-Chloro-6-fluorophenyl)-1-hydroxypropan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2900366.png)


![3-(furan-2-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2900370.png)

![N-(1-Cyanocyclopropyl)-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B2900373.png)
![{2-[5-(4-Methoxyphenyl)-1-(methylsulfonyl)(2-pyrazolin-3-yl)]phenyl}(methylsul fonyl)amine](/img/structure/B2900376.png)
![2-{Methyl[6-(oxolan-3-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B2900378.png)



![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2900386.png)
![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B2900387.png)